4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine is a chemical compound with the molecular formula and a molecular weight of 219.21 g/mol. This compound is classified as a piperidine derivative and features a trifluoromethyl-substituted pyrazole moiety. Its chemical structure includes a piperidine ring bonded to a pyrazole ring, which is substituted with a trifluoromethyl group, enhancing its potential biological activity and chemical reactivity. The compound is primarily used in research contexts, particularly in the development of pharmaceuticals targeting dopamine receptors, among other applications .
The synthesis of 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine can be approached through various methods, typically involving the formation of the pyrazole ring followed by its attachment to the piperidine framework.
The molecular structure of 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine features distinct functional groups that contribute to its properties.
InChI=1S/C9H12F3N3/c10-9(11,12)8-3-6-15(14-8)7-1-4-13-5-2-7/h3,6-7,13H,1-2,4-5H2
C1CNCCC1N2C=CC(=N2)C(F)(F)F
.4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine can participate in various chemical reactions due to its functional groups.
These reactions often require specific conditions such as temperature control, solvent choice, and catalyst presence to optimize yields and selectivity.
The mechanism of action for 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine is primarily linked to its interaction with neurotransmitter receptors.
The compound is believed to modulate dopamine receptor activity, particularly targeting dopamine D3 receptors. This modulation can influence neurotransmission pathways associated with mood regulation and behavioral responses .
Studies indicate that similar compounds exhibit significant effects on neurotransmitter systems, suggesting potential therapeutic applications in neuropharmacology.
Understanding the physical and chemical properties of 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine is crucial for its application in research and development.
4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine finds applications primarily in scientific research:
This compound exemplifies the intersection of synthetic chemistry and pharmacology, highlighting its potential significance in drug discovery and development processes.
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: